Benzyl (6-hydroxyspiro[3.3]heptan-2-YL)carbamate
CAS No.:
Cat. No.: VC17476737
Molecular Formula: C15H19NO3
Molecular Weight: 261.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19NO3 |
|---|---|
| Molecular Weight | 261.32 g/mol |
| IUPAC Name | benzyl N-(2-hydroxyspiro[3.3]heptan-6-yl)carbamate |
| Standard InChI | InChI=1S/C15H19NO3/c17-13-8-15(9-13)6-12(7-15)16-14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13,17H,6-10H2,(H,16,18) |
| Standard InChI Key | ZUXBPZZKIPTDFT-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CC12CC(C2)O)NC(=O)OCC3=CC=CC=C3 |
Introduction
Benzyl (6-hydroxyspiro[3.3]heptan-2-YL)carbamate is a chemical compound characterized by its unique spirocyclic structure. It features a benzyl group attached to a carbamate moiety, which is linked to a spiro[3.3]heptane framework that contains a hydroxyl group at the 6-position. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its structural uniqueness and potential applications.
Synthesis and Preparation
The synthesis of Benzyl (6-hydroxyspiro[3.3]heptan-2-YL)carbamate typically involves the reaction of benzyl chloroformate with 6-hydroxyspiro[3.3]heptan-2-amine in the presence of a base such as triethylamine. This method helps neutralize hydrochloric acid generated during the reaction, optimizing yield and purity.
Comparison with Related Compounds
| Compound | Molecular Formula | CAS Number | Key Features |
|---|---|---|---|
| Benzyl (6-hydroxyspiro[3.3]heptan-2-YL)carbamate | C15H19NO3 | 647009-30-1 | Hydroxyl group at the 6-position |
| Benzyl (6-oxospiro[3.3]heptan-2-yl)carbamate | Not specified | Not specified | Keto group at the 6-position |
| tert-butyl N-{6-hydroxyspiro[3.3]heptan-2-yl}carbamate | C12H21NO3 | 1000933-99-2 | tert-butyl group instead of benzyl |
Safety and Handling
Safety data sheets for Benzyl (6-hydroxyspiro[3.3]heptan-2-YL)carbamate are available upon request from suppliers like Parchem . It is classified as a specialty material and is intended for laboratory use only. Proper handling and storage procedures should be followed to ensure safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume